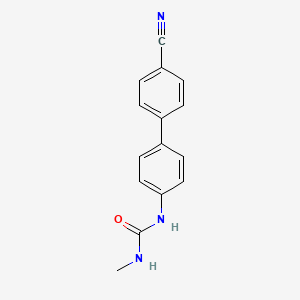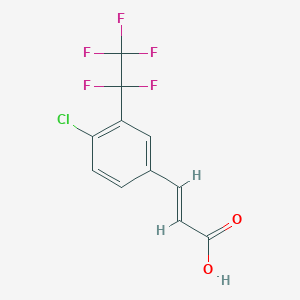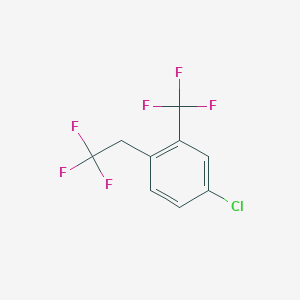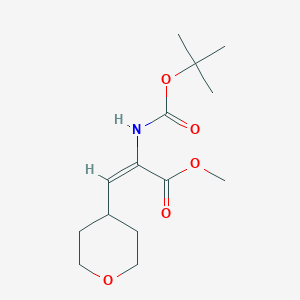![molecular formula C12H12FNO3 B13725795 5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)
5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a fluorine atom and an isobutyl group attached to the benzo[d][1,3]oxazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoroisatoic anhydride with isobutylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at temperatures ranging from 50°C to 100°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency. Industrial production would also focus on ensuring the safety and environmental compliance of the process.
化学反应分析
Types of Reactions
5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and isobutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The fluorine atom and isobutyl group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione: Lacks the isobutyl group but shares the core structure.
6-Fluoroisatoic anhydride: Similar in structure but with different functional groups.
4H-benzo[d][1,3]oxazines: A broader class of compounds with varying substituents.
Uniqueness
5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of both the fluorine atom and the isobutyl group, which confer distinct chemical and biological properties.
属性
分子式 |
C12H12FNO3 |
|---|---|
分子量 |
237.23 g/mol |
IUPAC 名称 |
5-fluoro-1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H12FNO3/c1-7(2)6-14-9-5-3-4-8(13)10(9)11(15)17-12(14)16/h3-5,7H,6H2,1-2H3 |
InChI 键 |
KTZRLWBFTNQHNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=C(C(=CC=C2)F)C(=O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)
![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)



![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)




![3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole](/img/structure/B13725780.png)


